molecular formula C11H11BrO4 B1375341 3-(2-Bromophenyl)pentanedioic acid CAS No. 104115-67-5

3-(2-Bromophenyl)pentanedioic acid

Cat. No.: B1375341
CAS No.: 104115-67-5
M. Wt: 287.11 g/mol
InChI Key: ZVIDNIAPUGGGFR-UHFFFAOYSA-N
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Description

“3-(2-Bromophenyl)pentanedioic acid” is a chemical compound . It is a derivative of pentanedioic acid, also known as glutaric acid, with a bromophenyl group attached to the third carbon atom .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bromophenyl group attached to a pentanedioic acid. The exact structure can be represented by the InChI code: 1S/C11H11BrO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) .

Scientific Research Applications

1. Antineoplastic Activity

A study by Dutta et al. (2015) synthesized derivatives of 2-(4-methylbenzenesulphonamido)pentanedioic acid, closely related to 3-(2-Bromophenyl)pentanedioic acid, and found promising antineoplastic (anti-cancer) activity against various human cancer cell lines and in vivo in mice models. This implies potential cancer treatment applications for similar compounds (Dutta, Ravali, Ray, & Nagarajan, 2015).

2. Kinetic and Mechanistic Studies

Research conducted by Sumithra, Wilson, and Easwaramoorthy (2010) on the oxidation of 3-carboxy-3-hydroxy pentanedioic acid, which has structural similarities to this compound, provides insight into the kinetic and mechanistic aspects of this compound class. Such studies are crucial for understanding their behavior in various chemical and biological contexts (Sumithra, Wilson, & Easwaramoorthy, 2010).

3. Role in Plant Immunity

Song, Choi, and Ryu (2015) investigated the impact of 3-pentanol, a derivative of pentanedioic acid, on plant immunity. Their findings suggest that such compounds can prime plant defense mechanisms, indicating potential applications in agriculture and plant biotechnology (Song, Choi, & Ryu, 2015).

4. Atmospheric and Environmental Studies

Jaoui et al. (2005) identified derivatives of pentanedioic acid, similar to this compound, in atmospheric particulate matter. This research is pivotal in understanding the environmental and atmospheric chemistry of such organic compounds (Jaoui, Kleindienst, Lewandowski, Offenberg, & Edney, 2005).

Properties

IUPAC Name

3-(2-bromophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIDNIAPUGGGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735716
Record name 3-(2-Bromophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104115-67-5
Record name 3-(2-Bromophenyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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